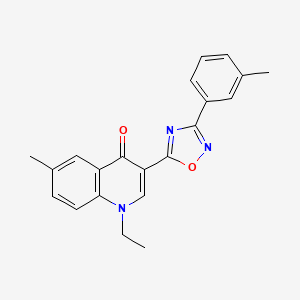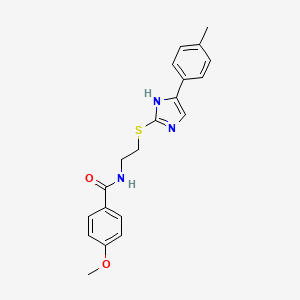
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid” belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the compound contains carbon, nitrogen, oxygen, and sulfur atoms in its ring structure .
Synthesis Analysis
The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . The Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of such compounds can be represented by a specific formula and a SMILES string . The SMILES string is a line notation for encoding molecular structures and is based on the symbolic representation of the molecular structure graph .Chemical Reactions Analysis
Organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific chemical structure. Some general properties that might be relevant include the molecular weight, the molecular formula, and the SMILES string .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Novel 2-Amino-1,3-Thiazole-5-Carboxylates : This compound has been used in synthesizing new 2-amino-1,3-thiazole-5-carboxylates, using both ultrasonic and thermally mediated nucleophilic displacement methods, which demonstrates its versatility in chemical reactions (Baker & Williams, 2003).
Synthesis of (S)-Methyl 2-(2, 2, 5, 5-Tetramethyl-1, 3-Dioxolan-4-Yl)Thiazole-4-Carboxylic Acid Methyl Ester : A study demonstrates the synthesis of a compound containing the thiazole unit of a cyclic depsipeptide Lyngbyabellin A, indicating its potential in developing compounds with cytotoxic properties (Chen et al., 2013).
Synthesis of New 1,3-Thiazolecarbaldehydes : Research shows its role in synthesizing new thiazole derivatives, including chloromethyl derivatives of 1,3-thiazole, showcasing its significance in creating low-molecular-weight aldehydes (Sinenko et al., 2017).
Biochemical Studies and Applications
Selective Inhibitory Activity Against Human COX-1 : The compound has been used in synthesizing novel pyrazoline derivatives, which displayed promising selectivity against human cyclooxygenase-1 (hCOX-1), suggesting its potential in the development of new inhibitors for therapeutic purposes (Carradori et al., 2013).
Synthesis of C-nucleoside Analogs of 1,3-Dioxolane : It has been utilized in the synthesis of novel C-nucleosides, indicating its application in the development of nucleoside analogs with potential biochemical significance (Xiang et al., 1995).
Preparation of Phenyl-2-Thiazoline Fluorophores : Its derivatives have been used in the synthesis of fluorophores for selective aluminum(III) detection, underlining its utility in biochemical analysis and detection techniques (Lambert et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-7-9-3(4(14-7)5(10)11)6-12-1-2-13-6/h6H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMSSVPZSDTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2654753.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2654762.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2654763.png)

![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2654766.png)


